
5-nitro-1H-indole-3-sulfonyl chloride
Vue d'ensemble
Description
5-nitro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S . It has a molecular weight of 260.65 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The molecule also contains a sulfonyl chloride group attached to the indole ring .Physical And Chemical Properties Analysis
This compound has a melting point of 189-190 °C . Its predicted boiling point is 494.9±25.0 °C, and its predicted density is 1.733±0.06 g/cm3 .Applications De Recherche Scientifique
Synthetic Chemistry and Methodology Development
"5-nitro-1H-indole-3-sulfonyl chloride" has been utilized as a pivotal intermediate in synthetic chemistry for the creation of various indole derivatives. For instance, it serves as a precursor in the synthesis of 3-(2-nitroalkyl) indoles, demonstrating its utility in enabling the efficient transformation of sulfonyl indoles into vinylogous imino derivatives under basic conditions, leading to nitro indoles with good yields. This process highlights an effective alternative to classical methods for conjugate addition of indoles to nitroalkenes (Palmieri, Petrini, & Torregiani, 2007).
Material Science and Nonlinear Optical Materials
In material science, "this compound" is employed in the development of novel materials, including the creation of nonlinear optical polyphosphazenes. These materials, which feature sulfonyl-based chromophores, showcase the compound's role in enabling the synthesis of polyphosphazenes with aniline or indole groups as side chains. Such materials exhibit good solubility, thermal stability, and improved optical properties, offering insights into the structure-activity relationships of nonlinear optical materials (Li, Huang, Hua, Qin, Yang, & Ye, 2004).
Drug Development and Biological Studies
In the domain of drug development and biological studies, derivatives of "this compound" have been synthesized and evaluated for their potential biological activities. For example, indole-based-sulfonamide derivatives have been investigated for their electrochemical properties to understand structure-activity relationships, shedding light on the potential biological significance of these compounds (Ibrahim, Taha, Almandil, Kawde, & Nawaz, 2020).
Advanced Synthetic Applications
Further demonstrating the versatility of "this compound," it has been involved in advanced synthetic applications such as the synthesis of sulfonamide derivatives directly from nitroarenes and thiols. This innovative approach provides an atom- and redox-economical method for forming sulfonamides, showcasing the compound's role in facilitating novel synthetic pathways (Bao, Zou, Mou, Jin, Ren, & Chi, 2022).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include 5-nitro-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
aureus by damaging their membranes .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that indole derivatives can have a wide range of effects, depending on their specific biological activities .
Propriétés
IUPAC Name |
5-nitro-1H-indole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKGKKNGEOHQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2597934.png)
![4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2597936.png)
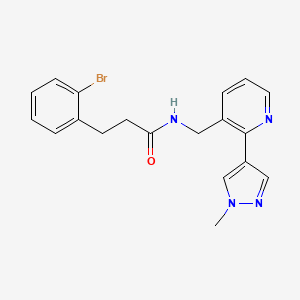
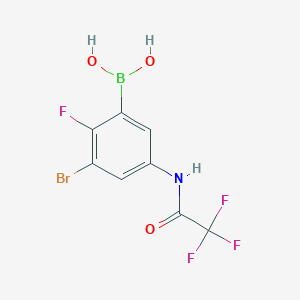
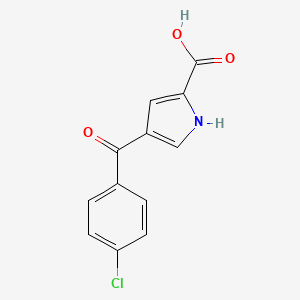
![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)
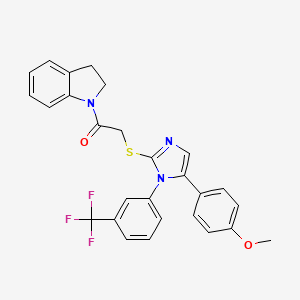

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)
![1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2597949.png)
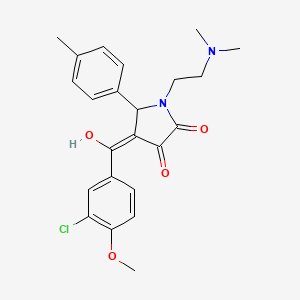
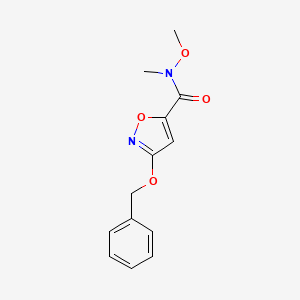
![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)
![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)